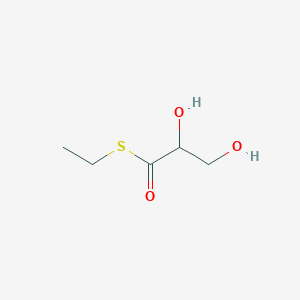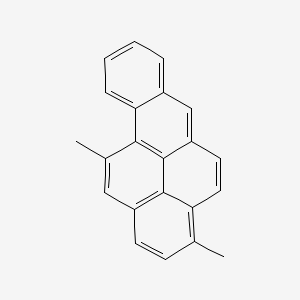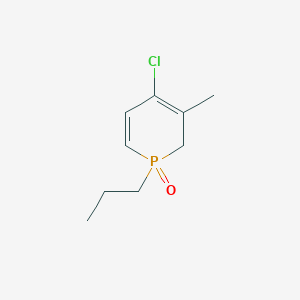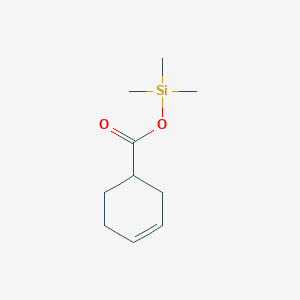
Trimethylsilyl cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl cyclohex-3-ene-1-carboxylate is an organosilicon compound that features a cyclohexene ring substituted with a trimethylsilyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl cyclohex-3-ene-1-carboxylate can be synthesized through the reaction of cyclohex-3-ene-1-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclohex-3-ene-1-carboxylic acid+Trimethylsilyl chloride→Trimethylsilyl cyclohex-3-ene-1-carboxylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohex-3-ene-1-carboxylic acid or cyclohex-3-enone.
Reduction: Cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohex-3-ene-1-carboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of trimethylsilyl cyclohex-3-ene-1-carboxylate involves its reactivity as a silyl ester. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of trimethylsilyl cyclohex-3-ene-1-carboxylate.
Methyl cyclohex-3-ene-1-carboxylate: Another ester derivative of cyclohex-3-ene-1-carboxylic acid.
1-(Trimethylsiloxy)cyclohexene: A related compound with a similar silyl group but different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring and a trimethylsilyl ester group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Número CAS |
104171-36-0 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
trimethylsilyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)12-10(11)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 |
Clave InChI |
BFVIGVPKTFVFNX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
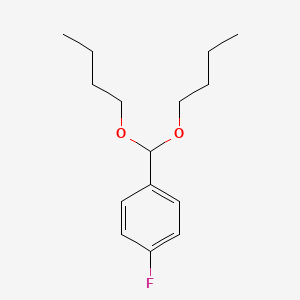
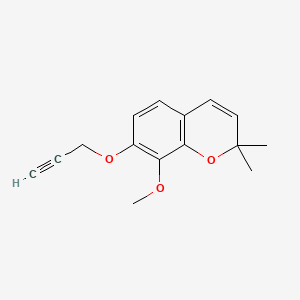
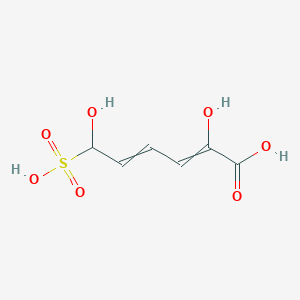
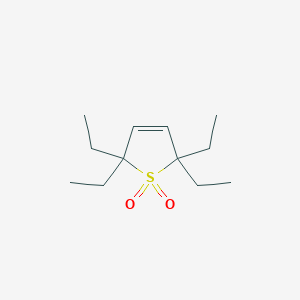
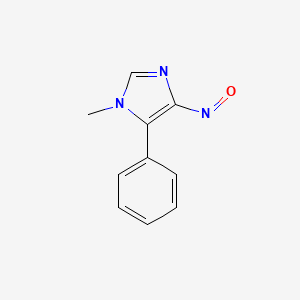
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
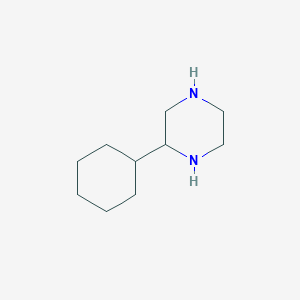
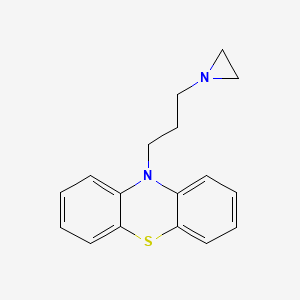

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
